2-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
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Overview
Description
“2-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol” is a chemical compound. It is also known as 4-(Ethoxycarbonylmethyl)phenylboronic Acid Pinacol Ester, 2-[(4-Ethoxycarbonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic Acid Ethyl Ester .
Molecular Structure Analysis
The molecular formula of this compound is C16H23BO4 . The exact molecular structure is not provided in the search results.Chemical Reactions Analysis
Similar compounds like 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane are used in various chemical reactions such as hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical and Chemical Properties Analysis
This compound is a liquid at 20 degrees Celsius . The flash point is 182 °C and the specific gravity (20/20) is 1.05 .Scientific Research Applications
Synthesis Applications
- Synthesis of Tetrahydropyridines : A study by Zhu et al. (2003) describes the use of ethyl 2-methyl-2,3-butadienoate for synthesizing tetrahydropyridines, highlighting the potential of similar compounds in organic synthesis (Zhu, Lan, & Kwon, 2003).
Structural and Vibrational Properties
- Crystal Structure and Vibrational Studies : Wu et al. (2021) conducted a detailed investigation of the crystal structure and vibrational properties of compounds related to 2-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, providing insights into their physical characteristics (Wu, Chen, Chen, & Zhou, 2021).
Material Synthesis
- Electron Transport Material Synthesis : Xiangdong et al. (2017) demonstrated the synthesis of electron transport materials using a process that involves compounds similar to this compound, emphasizing its utility in material science (Xiangdong et al., 2017).
Antioxidant Activity
- Phenolic Compounds and Antioxidant Activity : León et al. (2014) explored the antioxidant activity of phenolic compounds, including those structurally related to this compound, in the context of plant extracts (León, Alfayate, Vera Batista, López, Rico, & Brouard, 2014).
Fluorinated Derivatives for pH Measurement
- Fluorinated Derivatives for Intracellular pH Measurement : A study by Rhee et al. (1995) on the modification of 2-aminophenol groups for pH sensitive probes highlights the relevance of similar chemical structures in developing pH measurement tools (Rhee, Levy, & London, 1995).
Mechanism of Action
Target of Action
Similar compounds like 4,4,5,5-tetramethyl-1,3,2-dioxaborolane are known to interact with alkyl or aryl alkynes and alkenes .
Mode of Action
The compound interacts with its targets through a process known as borylation, which involves the addition of a boron atom to the target molecule . This can occur at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Biochemical Pathways
The compound affects the biochemical pathways involving alkyl or aryl alkynes and alkenes. It can participate in the hydroboration of these compounds in the presence of transition metal catalysts . It can also couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .
Pharmacokinetics
The bioavailability of such compounds can be influenced by factors such as their lipophilicity and water solubility .
Result of Action
The borylation of target molecules can lead to the formation of new compounds with potentially different properties .
Action Environment
The action, efficacy, and stability of the compound can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Properties
IUPAC Name |
2-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO3/c1-6-10-9-11(7-8-12(10)16)15-17-13(2,3)14(4,5)18-15/h7-9,16H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPOMNURFUGWEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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